N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide

MDM2 degradation PROTAC DC50

This compound is the high-affinity MDM2-binding warhead critical for the first-in-class oral PROTAC degrader MD-4251. Unlike classical inhibitors (e.g., APG-115), PROTACs built with this warhead achieve complete proteasomal degradation (DC₅₀ 0.2 nM, 96% Dmax) rather than mere inhibition, enabling clean dissection of degradation-dependent p53 biology. With its optimized piperidine scaffold, the resulting degrader achieves 39% oral bioavailability—the highest reported among MDM2 degraders—and induces complete tumor regression with a single 50 mg/kg oral dose. Researchers developing next-generation degraders, conducting competitive binding assays, or optimizing PROTAC linkers should use this warhead as the definitive reference standard for target engagement and potency benchmarking. Available via custom synthesis; inquire for batch reservations.

Molecular Formula C23H25N3O3
Molecular Weight 391.5 g/mol
Cat. No. B10997112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide
Molecular FormulaC23H25N3O3
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C23H25N3O3/c1-29-18-8-6-16(7-9-18)14-22(27)25-17-10-12-26(13-11-17)23(28)20-15-24-21-5-3-2-4-19(20)21/h2-9,15,17,24H,10-14H2,1H3,(H,25,27)
InChIKeyKNQJJCQBASBJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide: Core MDM2-Targeting Warhead of the First-in-Class Oral PROTAC Degrader MD-4251


N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide (CAS 1370243-61-0) constitutes the high-affinity MDM2-binding warhead domain of MD-4251, a first-in-class orally bioavailable MDM2 PROTAC degrader [1]. This indole-piperidine-methoxyphenyl acetamide scaffold was originally disclosed as Reference Example 629 in US Patent 10,202,379 [2] and subsequently incorporated via a piperazine-cyclohexyl linker to a cereblon (CRBN) E3 ligase ligand to yield the full heterobifunctional degrader [1]. As a PROTAC warhead, the compound binds the MDM2 protein with high affinity, enabling the tethered CRBN ligand to recruit the cullin 4A E3 ubiquitin ligase complex, thereby driving polyubiquitination and proteasomal degradation of MDM2 rather than merely inhibiting its interaction with p53 [1]. This degradation-based mechanism fundamentally distinguishes it from classical MDM2-p53 protein–protein interaction inhibitors such as APG-115 (Alrizomadlin) and RG7112 [1].

Why N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide Cannot Be Replaced by Generic MDM2 Inhibitors or Alternative MDM2-Targeting Warheads


MDM2-targeting compounds span two mechanistically distinct classes—classical inhibitors (e.g., APG-115, RG7112, nutlin-3a) that block the MDM2-p53 protein–protein interaction, and PROTAC degraders that eliminate MDM2 protein entirely [1]. Within the degrader class, the warhead domain determines both target binding affinity and degradation efficiency, with even subtle structural permutations producing dramatic potency differences: for example, replacing the piperidine group of the MD-4099 warhead with a piperazine (yielding the MD-4251 warhead scaffold) altered the linker geometry, ultimately contributing to a >2.5-fold improvement in oral bioavailability (39% vs. 14%) while preserving potent degradation activity [1]. Furthermore, different MDM2 warheads grafted onto identical CRBN ligands and linkers produce PROTACs with oral bioavailability ranging from 0.9% to 39% in mice, demonstrating that this warhead domain is a critical determinant of systemic exposure and cannot be substituted without thorough re-optimization [1]. Compared with the clinical MDM2 inhibitor APG-115, the degrader incorporating this warhead achieves 30- to >500-fold greater cellular potency across acute leukemia cell lines, indicating that inhibitor-equivalent substitution would fundamentally compromise therapeutic activity [1].

Quantitative Differentiation Evidence for N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide as the MD-4251 Warhead Versus Comparator MDM2-Targeting Agents


MDM2 Degradation Potency (DC₅₀): PROTAC MD-4251 Warhead vs. Clinical MDM2 Inhibitor APG-115

The PROTAC incorporating this warhead (MD-4251) achieves a DC₅₀ of 0.2 nM for MDM2 protein depletion in RS4;11 acute leukemia cells, with Dmax = 96% within just 2 hours of treatment, accompanied by >6-fold p53 protein upregulation at ≥3 nM [1]. In contrast, the clinical-stage MDM2 inhibitor APG-115 does not deplete MDM2 protein at all—consistent with its inhibitory mechanism, APG-115 at 100–300 nM paradoxically increases both MDM2 and p53 protein levels due to the MDM2-p53 autoregulatory feedback loop [1]. This mechanistic distinction—degradation vs. inhibition—is fundamental to the therapeutic advantage: MDM2 degradation eliminates the feedback-driven MDM2 accumulation that limits inhibitor efficacy [1].

MDM2 degradation PROTAC DC50 p53 activation targeted protein degradation

Cellular Antiproliferative Activity: PROTAC MD-4251 Warhead vs. APG-115 Across Three p53 Wild-Type Acute Leukemia Cell Lines

In a direct head-to-head comparison within the same study, the PROTAC incorporating this warhead (MD-4251) demonstrated markedly superior cell growth inhibition compared with the clinical MDM2 inhibitor APG-115 across three acute leukemia cell lines harboring wild-type p53 [1]. MD-4251 achieved IC₅₀ values of 1 nM (RS4;11), 2 nM (MV4;11), and 2 nM (MOLM-13), while APG-115 yielded IC₅₀ values of 60 nM, 93 nM, and >1000 nM, respectively [1]. This represents a 30-fold, 47-fold, and >500-fold potency advantage for MD-4251 across these cell lines [1]. Both compounds were evaluated using a 4-day CellTiter-Glo assay under identical conditions [1].

antiproliferative activity IC50 acute leukemia p53 wild-type cell growth inhibition

Oral Bioavailability and Systemic Exposure: MD-4251 Warhead-Based PROTAC vs. Earlier MDM2 Degraders MD-265, KT-253, MD-6126, and MD-4099

The PROTAC incorporating this warhead (MD-4251) achieved an oral bioavailability (F) of 39% in mice—the highest among all MDM2 degraders evaluated in the same study [1]. Comparative PK parameters following oral administration at 3 mg/kg: MD-4251 achieved Cmax = 1157 ng/mL and AUC₀–₂₄h = 20,658 h·ng/mL, with an elimination half-life >24 h [1]. By contrast, the earlier degrader MD-265 showed F = 0.9% (Cmax = 773 ng/mL at 50 mg/kg oral dose), KT-253 showed F = 1.9%, MD-6126 achieved F = 11.4% (AUC = 555 h·ng/mL), and the predecessor compound MD-4099 achieved F = 14% (Cmax = 77 ng/mL, AUC = 1,389 h·ng/mL) [1]. Thus, MD-4251 delivers 2.8-fold higher oral bioavailability than MD-4099 and >20-fold higher than MD-265, with an AUC₀–₂₄h approximately 15-fold greater than MD-4099 at the same oral dose [1].

oral bioavailability pharmacokinetics AUC Cmax MDM2 degrader systemic exposure

In Vivo Antitumor Efficacy: Single Oral Dose Complete Tumor Regression in RS4;11 Xenograft Model

A single oral dose of 50 mg/kg of the PROTAC incorporating this warhead (MD-4251) achieved rapid and complete tumor regression in the RS4;11 acute leukemia xenograft model in mice [1]. Tumor regression was sustained: on Day 58—24 days after complete regression was achieved in all treated mice—no detectable tumors remained in any animal [1]. At lower doses/schedules, MD-4251 at 3 mg/kg three times weekly or 10 mg/kg weekly inhibited tumor growth by 91% [1]. The treatment was well tolerated, with ≤2% body weight loss and no other signs of toxicity [1]. In contrast, prior MDM2 degraders such as MD-265 required intravenous administration three times weekly to achieve complete tumor regression [1], and the clinical MDM2 inhibitor APG-115, while orally bioavailable, has not been reported to achieve single-dose complete tumor regression in comparable models—its clinical use is associated with grade 3/4 thrombocytopenia [1]. Furthermore, MD-4251 at 60 mg/kg did not significantly reduce platelet counts in mice, distinguishing it from the thrombocytopenia liability observed with APG-115 in clinical trials [1].

tumor regression xenograft single-dose efficacy in vivo oral administration RS4;11

Degradation Selectivity and Safety Pharmacology: Absence of GSPT1, CYP, and hERG Liabilities

The PROTAC incorporating this warhead (MD-4251) was evaluated for degradation selectivity against known cereblon neosubstrates and for standard safety pharmacology liabilities [1]. Western blot analysis demonstrated that MD-4251 had no effect on GSPT1 or IKZF3 protein levels, and only a modest effect on IKZF1 and CK1α [1]. Critically, MD-4251 showed no cell growth inhibition activity in the IRMI2 cell line (carrying mutated p53) at concentrations up to 1000 nM, confirming it does not act as a GSPT1 molecular glue degrader—a known off-target liability that has confounded earlier MDM2 degraders in the series [1]. In ADME profiling, MD-4251 exhibited no significant CYP inhibition (IC₅₀ > 10 μM against all isoforms tested: 3A4, 1A2, 2B6, 2C9, 2C19, 2D6) and no hERG channel inhibition (IC₅₀ > 10 μM) [1]. Plasma and microsomal stability exceeded 60 min (T₁/₂) across five species (human, mouse, rat, dog, monkey) [1]. An unbiased global proteomics analysis confirmed that MD-4251 is a specific MDM2 degrader, with no protein reduced by more than 2-fold other than the intended target [1].

degradation selectivity GSPT1 CYP inhibition hERG safety pharmacology neosubstrate

PROTAC Mechanism Confirmation: Cereblon- and MDM2-Dependent Activity Distinct from MDM2 Inhibitors

Mechanism-of-action studies confirmed that the antiproliferative activity of the PROTAC incorporating this warhead (MD-4251) depends upon simultaneous binding to both MDM2 and cereblon, consistent with a bona fide PROTAC mechanism [1]. Co-treatment with the competing cereblon ligand RKA-4237 (10 μM) effectively blocked MD-4251-mediated cell growth inhibition, and co-treatment with the MDM2 inhibitor APG-115 (100 nM) attenuated MD-4251 activity by competing for MDM2 binding [1]. The cereblon ligand alone (RKA-4237) showed no cell growth inhibition up to 10 μM, and the MDM2 inhibitor APG-115 alone inhibited cell growth with an IC₅₀ of only 30 nM—30-fold weaker than MD-4251 in the same RS4;11 assay [1]. Furthermore, MD-4251 exhibited a classical PROTAC 'hook effect' at high concentrations (≥100 nM), where MDM2 degradation was partially reduced, yet robust p53 upregulation was maintained at both 100 and 300 nM—confirming the catalytic, event-driven nature of degradation distinct from the stoichiometric inhibition mechanism of APG-115 [1].

PROTAC mechanism cereblon dependence MDM2 binding rescue experiment ternary complex

Optimal Research and Procurement Application Scenarios for N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide (MD-4251 Warhead)


Chemical Biology: Investigating MDM2 Degradation-Dependent p53 Activation Versus Pharmacological MDM2 Inhibition

This compound serves as the critical MDM2-binding warhead enabling the PROTAC MD-4251 to deplete MDM2 protein with a DC₅₀ of 0.2 nM and 96% maximal degradation at 2 hours, in contrast to MDM2 inhibitors such as APG-115 that paradoxically increase MDM2 levels [1]. Researchers designing experiments to dissect degradation-dependent vs. inhibition-dependent p53 biology should select this warhead-based PROTAC to achieve complete MDM2 elimination, thereby enabling clean comparison with inhibitor-only pharmacology. The confirmed PROTAC mechanism—cereblon-dependent and subject to competition by both excess CRBN ligand and MDM2 inhibitor—provides built-in experimental controls for target engagement validation [1].

In Vivo Oncology: Oral Efficacy Studies in p53 Wild-Type Hematologic Malignancy Models

With an oral bioavailability of 39% in mice—the highest among all reported MDM2 degraders—the PROTAC incorporating this warhead is uniquely suited for oral dosing in preclinical oncology efficacy studies [1]. A single oral dose of 50 mg/kg achieves complete and durable tumor regression in the RS4;11 xenograft model, with no detectable tumors 24 days post-regression [1]. The compound maintains high systemic exposure (AUC₀–₂₄h = 20,658 h·ng/mL) with a half-life exceeding 24 hours, enabling flexible dosing schedules (weekly to three times weekly) for chronic efficacy experiments without the logistical burden of intravenous administration required by predecessors MD-265 and KT-253 [1].

Drug Discovery: Benchmarking Novel MDM2-Targeting Modalities Against a Best-in-Class Oral Degrader Warhead

For medicinal chemistry programs developing next-generation MDM2 degraders, MDM2 inhibitors, or MDM2-targeting molecular glues, the PROTAC built upon this warhead provides a rigorous benchmark standard. Its comprehensive profiling—including head-to-head cellular potency data across three leukemia lines (IC₅₀ = 1–2 nM vs. APG-115 IC₅₀ = 60 to >1000 nM) [1], ADME characterization across five species, proteomics-validated degradation selectivity [1], and in vivo single-dose complete regression [1]—establishes a multi-parameter reference profile against which novel compounds can be quantitatively compared. The warhead domain itself (the compound described herein) can be used as a reference MDM2 ligand for competitive binding assays or as a control in PROTAC linker optimization studies.

Translational Pharmacology: Evaluating MDM2 Degrader Safety Margins in Platelet and Bone Marrow Toxicity Models

A key translational concern for MDM2-targeting agents is thrombocytopenia, a grade 3/4 adverse event observed with the clinical MDM2 inhibitor APG-115 [1]. The PROTAC incorporating this warhead showed no significant platelet reduction at a single oral dose of 60 mg/kg in mice, distinguishing it from the clinical experience with APG-115 [1]. Additionally, the compound demonstrated no hERG liability (IC₅₀ > 10 μM) and no CYP inhibition (all isoforms IC₅₀ > 10 μM), with excellent plasma and microsomal stability across five species [1]. Researchers conducting translational safety pharmacology studies or seeking an MDM2 degrader with a favorable starting safety profile for lead optimization should prioritize this warhead-based PROTAC as their tool compound or chemical starting point.

Quote Request

Request a Quote for N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.